molecular formula C30H36N2O4 B11591471 methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11591471
M. Wt: 488.6 g/mol
InChI Key: RSEKTZFPVZTZKD-DIBXZPPDSA-N
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Description

Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound. This compound features a pyrrole ring, a cyclohexene ring, and an ethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole ring, the introduction of the cyclohexene ring, and the attachment of the ethoxyphenyl group. Typical reaction conditions might include:

    Formation of the pyrrole ring: This could involve a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the cyclohexene ring: This might be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile.

    Attachment of the ethoxyphenyl group: This could involve a Friedel-Crafts alkylation, where an aromatic ring reacts with an alkyl halide in the presence of a Lewis acid.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques like chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group could be oxidized to form a phenol derivative.

    Reduction: The cyclohexene ring could be reduced to a cyclohexane ring.

    Substitution: The methyl groups on the pyrrole ring could be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

It might be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Industry

Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

The unique combination of functional groups in this compound might confer specific properties, such as enhanced biological activity or unique chemical reactivity, compared to similar compounds.

Properties

Molecular Formula

C30H36N2O4

Molecular Weight

488.6 g/mol

IUPAC Name

methyl (4Z)-1-[2-(cyclohexen-1-yl)ethyl]-4-[[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C30H36N2O4/c1-6-36-26-14-12-25(13-15-26)32-20(2)18-24(21(32)3)19-27-28(30(34)35-5)22(4)31(29(27)33)17-16-23-10-8-7-9-11-23/h10,12-15,18-19H,6-9,11,16-17H2,1-5H3/b27-19-

InChI Key

RSEKTZFPVZTZKD-DIBXZPPDSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C

Origin of Product

United States

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